N-(3-Hydrazinyl-3-methylbutan-2-ylidene)hydroxylamine
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Overview
Description
N-(3-Hydrazinyl-3-methylbutan-2-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydrazinyl-3-methylbutan-2-ylidene)hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by the addition of hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydrazinyl-3-methylbutan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine and hydroxylamine groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(3-Hydrazinyl-3-methylbutan-2-ylidene)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Hydrazinyl-3-methylbutan-2-ylidene)hydroxylamine involves its interaction with molecular targets through its hydrazine and hydroxylamine groups. These functional groups can form covalent bonds with target molecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylbutan-2-ylidene)hydroxylamine: Similar in structure but lacks the hydrazine group.
Hydrazine derivatives: Compounds containing the hydrazine functional group.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group.
Uniqueness
N-(3-Hydrazinyl-3-methylbutan-2-ylidene)hydroxylamine is unique due to the presence of both hydrazine and hydroxylamine groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
61908-01-8 |
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Molecular Formula |
C5H13N3O |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
N-(3-hydrazinyl-3-methylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H13N3O/c1-4(7-9)5(2,3)8-6/h8-9H,6H2,1-3H3 |
InChI Key |
DVXOGRFEMKQNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(C)(C)NN |
Origin of Product |
United States |
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